2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one - 98986-41-5

2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one

Catalog Number: EVT-2896135
CAS Number: 98986-41-5
Molecular Formula: C21H12N2O3
Molecular Weight: 340.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Method 1 []: This approach utilizes N-benzylidene-2-oxo-2H-chromene-3-carbohydrazide as the starting material. Cyclization of this compound leads to the formation of the target compound.
  • Method 2 []: This method involves a multi-step synthesis starting with the condensation of 2-hydroxy-1-naphthaldehyde and diethyl malonate to yield benzocoumarin-3-ethyl carboxylate. Subsequent reactions with hydrazine hydrate and various fatty acids in the presence of POCl3 lead to the formation of the desired compound.
  • Method 3 []: This method employs a similar approach to Method 1, utilizing 2-{5-[2-arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones as precursors.
Applications
  • Anticonvulsant Activity [, ]: Several studies have explored the potential of 2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one derivatives as anticonvulsant agents. These compounds exhibit promising activity in animal models of epilepsy, indicating their potential for further development as therapeutic agents.
  • Fluorescent Probes [, ]: The inherent fluorescence properties of 2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one make it a potential candidate for developing fluorescent probes. These probes can be employed in biological imaging and sensing applications.
  • Anthelmintic Activity [, ]: Some derivatives of 2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one have shown efficacy against parasitic worms (helminths) in in vitro studies, suggesting potential applications in veterinary medicine.

2-{5-[2-Arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones

    Compound Description: This series of compounds represents a modification of the core structure of 2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one. The key difference lies in the introduction of an arylethenyl group at the 5-position of the oxadiazole ring. [] These compounds were investigated as potential novel fluorophores emitting in the green region. []

2-(5-Alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones

    Compound Description: This group of compounds features an alkyl chain instead of the phenyl ring at the 5-position of the oxadiazole ring in 2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one. [, ] They exhibit strong blue-green fluorescence and their absorption and fluorescence maxima show a bathochromic shift depending on the alkyl chain length. [] These compounds have been investigated for their analgesic, antibacterial, and antiviral activities. []

3-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)- 2H -chromen-2-one Derivatives

    Compound Description: This series of derivatives retains the coumarin core and the 1,3,4-oxadiazole ring but introduces a 4-acetyl-5-phenyl-4,5-dihydro moiety to the oxadiazole ring. [, ] Notably, the 4-chloro derivative demonstrated significant in vitro anthelmintic activity against Pheretima posthuma. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

    Compound Description: This compound represents a simplified structure compared to 2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one, lacking the fused benzene ring that forms the benzo[f]chromen-3-one system. [, ] This compound has been investigated for potential anticancer activity. [] It has also been synthesized as a potential anticonvulsant agent. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones

    Compound Description: This series retains the coumarin scaffold and incorporates a 4,5-dihydro-1,3,4-oxadiazole ring substituted with an acetyl group at the 4-position and various substituents on the phenyl ring at the 5-position. [] These compounds exhibited anticonvulsant activity in the maximal electroshock seizure (MES) test, with compound 6e demonstrating potency at a lower dose (30 mg/kg). []

    Relevance: Similar to other related compounds, this series shares the core coumarin and 1,3,4-oxadiazole structure with 2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one. The exploration of different substituents on the dihydro-oxadiazole ring indicates an effort to optimize anticonvulsant activity and reduce neurotoxicity compared to the standard drug phenytoin. []

2-(Substituted Phenyl)- 3-[5'-(2'-Oxo-2H-chromen-3'-yl)-1,3,4-Oxadiazol-2-yl]-1, 3-Thiazolidin-4-Ones

    Compound Description: This series incorporates a thiazolidin-4-one ring system linked to the oxadiazole ring, further expanding the structural diversity. [, ] These compounds were evaluated for anticonvulsant and neurotoxic effects. [] Many exhibited activity in the MES test, showcasing their potential as anticonvulsants. []

1-{5- Aryl- 2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone Derivatives

    Compound Description: These derivatives feature a thiophene ring and an ethanone moiety integrated into the structure. [] Although many compounds in this series showed limited cytotoxicity against various cancer cell lines, compound 7d showed promising activity against the breast cancer cell line (MCF7), comparable to the standard drug 5-fluorouracil. []

5-Amino-6-aryl-3- (5-aryl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-2-thioxo-1,3-thiazin-4-ones

    Compound Description: This series introduces a 1,3-thiazine ring into the structure. [] They were synthesized through a Michael-type addition of N-(5-aryl-1,3,4-oxadiazol-2-yl)dithiocarbamic acids to 4-arylidene-2- phenyl-5-oxazolones, followed by a ring transformation. []

(E)‐substituted phenyl acryloylphenyl‐4‐methyl‐1‐oxophthalazine‐1,3,4‐oxadiazolylthioacetamides

    Compound Description: This series incorporates a chalcone moiety and a phthalazine ring, offering a unique structural variation. [] Notably, compounds 5d and 5e displayed enhanced antibacterial activity compared to standard drugs like rifamycin and ciprofloxacin. []

    Compound Description: This series introduces a dihydropyrimidine ring into the structure and was synthesized through a multistep reaction starting with ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-carboxylates. [] Compounds 4b and 4d exhibited notable antimicrobial and antioxidant activities. []

4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one and 4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one

    Compound Description: These two compounds share a common coumarin core with an attached methoxy group linked to either a 1,2,4-triazole or a 1,3,4-oxadiazole ring, both containing a sulfanyl moiety. [] They were synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one as potential thiofibrate analogs. []

2-[5- Aroyl-1,3,4-oxadiazol-2-yl]naphtho[2,1-b]furans

    Compound Description: This group of compounds features a naphtho[2,1-b]furan system connected to the 1,3,4-oxadiazole ring, which is further substituted with an aroyl group. [] These were synthesized and screened for various biological activities, including antimicrobial, anthelmintic, anti-inflammatory, analgesic, and diuretic properties. []

    Compound Description: These three compounds represent a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives investigated for their anticonvulsant activity. []

7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles

    Compound Description: This series introduces a triazole ring fused with a benzothiazole system and an alkoxy substituent. [] These compounds demonstrated promising anticonvulsant activity, with compound 7g exhibiting the most potent effect. []

2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides

    Compound Description: This series incorporates a benzotriazole ring linked to an acetohydrazide moiety and was evaluated for anticonvulsant activity. [] Compound 8i demonstrated the most promising activity within this series. []

6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4] thiadiazines

    Compound Description: This series comprises triazole and thiadiazine rings fused to form a unique heterocyclic scaffold. [] Compound 9h emerged as the most promising candidate for anticonvulsant activity within this series. []

2-Amino-1,3-benzothiazoles, 6-Sulfamido-1,3-benzothiazo-2-yl-thiosemicarbazides, and N-[(1,3-benzothiazole-2-ylamino)(imino)methyl]-nitro-benzene sulfonamides

    Compound Description: These three distinct series of benzothiazole derivatives were investigated for their anticonvulsant activity. [] Notably, compounds 11c and 10c exhibited significant anticonvulsant effects. []

4-(((4-((5-((substitutedphenoxy)methyl)-1,3,4-oxadiazol-2-yl)sulfanylmethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methyl)-2H-chromene-2-one and 1-((4-((5-((substitutedphenoxy)methyl)-1,3,4-oxadiazol-2-yl)sulfanylmethy)-1H-1,2,3-triazol-1-yl-)methyl)-3H-benzo[f]chromene-3-one

    Compound Description: These two series of compounds incorporate a coumarin or benzocoumarin core, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring linked through a sulfanylmethyl bridge. [] They were synthesized using a green protocol and screened for their in vitro antioxidant properties. []

Properties

CAS Number

98986-41-5

Product Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[f]chromen-3-one

Molecular Formula

C21H12N2O3

Molecular Weight

340.338

InChI

InChI=1S/C21H12N2O3/c24-21-17(20-23-22-19(26-20)14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18(16)25-21/h1-12H

InChI Key

VIUMSGOHJAGSFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.